molecular formula C20H21FN2O4 B5634729 methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate

methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate

Cat. No. B5634729
M. Wt: 372.4 g/mol
InChI Key: NIWDYBXNYIIVIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the creation of piperidine derivatives and the introduction of various functional groups to achieve desired chemical structures. For instance, a series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds were synthesized as calcium-channel blockers and antihypertensive agents, demonstrating the complexity and versatility of synthesizing piperidine-based compounds (Shanklin et al., 1991).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's potential interactions and mechanisms of action. X-ray diffraction and NMR spectroscopy are common techniques used for structural analysis. For example, the crystal and molecular structure of closely related compounds have been reported, providing insights into their hydrogen bonding and molecular conformation (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often include substitutions, rearrangements, and the formation of complexes with other molecules. These reactions can significantly alter the compound's properties and its potential biological activity. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development, involves steps such as acylation, sulfonation, and substitution (Wang et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for abuse. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The study of new piperidine derivatives is an active area of research, particularly in the field of medicinal chemistry. Compounds like this one could potentially be investigated for their pharmacological activity and could serve as the basis for the development of new drugs .

properties

IUPAC Name

methyl 4-[[4-(2-fluorophenoxy)phenyl]carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-20(25)23-12-10-14(11-13-23)19(24)22-15-6-8-16(9-7-15)27-18-5-3-2-4-17(18)21/h2-9,14H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWDYBXNYIIVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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